

Application Notes and Protocols for Recombinant Sakacin P Production

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Compound of Interest

Compound Name: *Sakacin P*

Cat. No.: *B235339*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning of the **sakacin P** gene (*sppA*) and the subsequent recombinant production and purification of **sakacin P** protein.

Introduction

Sakacin P is a Class IIa bacteriocin produced by *Lactobacillus sakei*, demonstrating potent antimicrobial activity, particularly against the foodborne pathogen *Listeria monocytogenes*[1]. This makes it a promising candidate for applications in food preservation and as a potential therapeutic agent. Recombinant production of **sakacin P** in a well-characterized host such as *Escherichia coli* allows for high-yield production and simplified purification, facilitating research and development.

Sakacin P is ribosomally synthesized as a 61-amino acid prepeptide, which includes an 18-amino acid N-terminal leader peptide that is cleaved off during secretion to yield the mature, active 43-amino acid bacteriocin[2]. For recombinant intracellular production in *E. coli*, it is common to express only the mature peptide sequence. However, co-expression with its cognate immunity protein, SpiA, may be necessary to prevent toxicity to the host. The native **sakacin P** gene cluster includes genes for regulation (*sppK*, *sppR*), the bacteriocin prepeptide (*sppA*), immunity (*spiA*), and transport (*sppT*, *sppE*)[3].

Data Presentation

While specific yields and purification folds can vary significantly between experimental setups, the following tables provide a template for presenting quantitative data from a typical recombinant **sakacin P** production and purification workflow.

Table 1: Recombinant **Sakacin P** Expression Yields in E. coli BL21 (DE3) with pET Expression System

| Expression Construct | Induction Temperature (°C) | IPTG Concentration (mM) | Post-Induction Time (hours) | Soluble Protein Yield (mg/L of culture) |
|----------------------|----------------------------|-------------------------|-----------------------------|---|
| pET28a-sppA (mature) | 37 | 1.0 | 4 | e.g., 15 |
| pET28a-sppA (mature) | 20 | 0.5 | 16 | e.g., 25 |
| pET Duet-sppA+spiA | 20 | 0.5 | 16 | e.g., 30 |

Note: The data presented are illustrative examples. Actual yields will depend on the specific experimental conditions and optimization.

Table 2: Purification Summary for Recombinant **Sakacin P**

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |
|--------------------------------|--------------------|-----------------------|---------------------------|-----------|-------------------|
| Cell Lysate | e.g., 500 | e.g., 5×10^6 | e.g., 1×10^4 | 100 | 1 |
| Ni-NTA Affinity Chromatography | e.g., 30 | e.g., 4×10^6 | e.g., 1.33×10^5 | 80 | 13.3 |
| Ion Exchange Chromatography | e.g., 10 | e.g., 3×10^6 | e.g., 3×10^5 | 60 | 30 |

Note: This table serves as a template for data presentation. AU = Arbitrary Units.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Gene Synthesis and Codon Optimization

The coding sequence for the mature 43-amino acid **sakacin P** peptide is synthesized with codons optimized for expression in *E. coli*. Restriction sites (e.g., NdeI and XhoI) are added to the ends of the gene for cloning into a pET expression vector. A start codon (ATG) is added at the beginning of the sequence, and two stop codons (TAA TAA) are added at the end.

Mature **Sakacin P** Amino Acid Sequence:

KYNGVHCGKHSC TVDWGTAIGNIGNNAAANWATGGNAGWNK

Cloning of the Sakacin P Gene into an Expression Vector

This protocol describes the cloning of the synthetic, codon-optimized mature **sakacin P** gene into the pET28a(+) vector, which will add an N-terminal His6-tag for purification.

Materials:

- Synthetic **sakacin P** gene in a shipping vector

- pET28a(+) expression vector
- NdeI and XhoI restriction enzymes and corresponding buffer
- T4 DNA Ligase and buffer
- Competent E. coli DH5α cells (for cloning)
- LB agar plates with 50 µg/mL kanamycin
- Plasmid purification kit
- DNA gel extraction kit

Protocol:

- Digest both the shipping vector containing the synthetic **sakacin P** gene and the pET28a(+) vector with NdeI and XhoI restriction enzymes.
- Separate the digestion products on a 1% agarose gel.
- Excise the DNA fragment corresponding to the **sakacin P** gene and the linearized pET28a(+) vector from the gel and purify them using a gel extraction kit.
- Perform a ligation reaction with the purified **sakacin P** gene fragment and the linearized pET28a(+) vector using T4 DNA Ligase. A molar insert-to-vector ratio of 3:1 is recommended.
- Transform the ligation mixture into competent E. coli DH5α cells.
- Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
- Select several colonies and perform colony PCR or restriction digestion of purified plasmid DNA to confirm the presence of the insert.
- Sequence the purified plasmid from a positive clone to verify the correct sequence and reading frame.

Recombinant Expression of Sakacin P

Materials:

- Verified pET28a-sakacinP plasmid
- Competent E. coli BL21 (DE3) cells
- LB broth with 50 µg/mL kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

- Transform the pET28a-sakacinP plasmid into competent E. coli BL21 (DE3) cells.
- Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- The next day, inoculate 500 mL of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially toxic proteins, lower IPTG concentrations (0.1-0.5 mM) and lower induction temperatures can improve the yield of soluble protein.
- For optimal soluble expression, it is often beneficial to reduce the temperature to 16-20°C and continue the induction for 16-20 hours.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Sakacin P

This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by ion-exchange chromatography (IEX).

a) Cell Lysis and IMAC (Ni-NTA) Purification

Materials:

- Cell pellet from 500 mL culture
- Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Lysozyme, DNase I
- Ni-NTA resin

Protocol:

- Resuspend the cell pellet in 25 mL of Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Add DNase I and incubate on ice for 15 minutes.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate the Ni-NTA resin with Lysis Buffer.
- Load the clarified supernatant onto the equilibrated Ni-NTA column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the His-tagged **sakacin P** with 5 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

b) Ion Exchange Chromatography (Cation Exchange)

Materials:

- Pooled, desalted fractions from IMAC
- IEX Buffer A (Binding): 20 mM MES, pH 6.0
- IEX Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0
- Cation exchange column (e.g., SP Sepharose)

Protocol:

- Buffer exchange the pooled fractions from the IMAC step into IEX Buffer A using dialysis or a desalting column.
- Equilibrate the cation exchange column with IEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 column volumes of IEX Buffer A.
- Elute the bound **sakacin P** using a linear gradient of 0-100% IEX Buffer B over 20 column volumes.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the fractions containing pure **sakacin P**.

Sakacin P Activity Assay (Agar Well Diffusion)

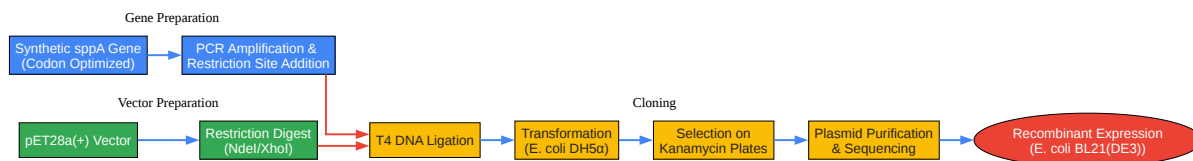
Materials:

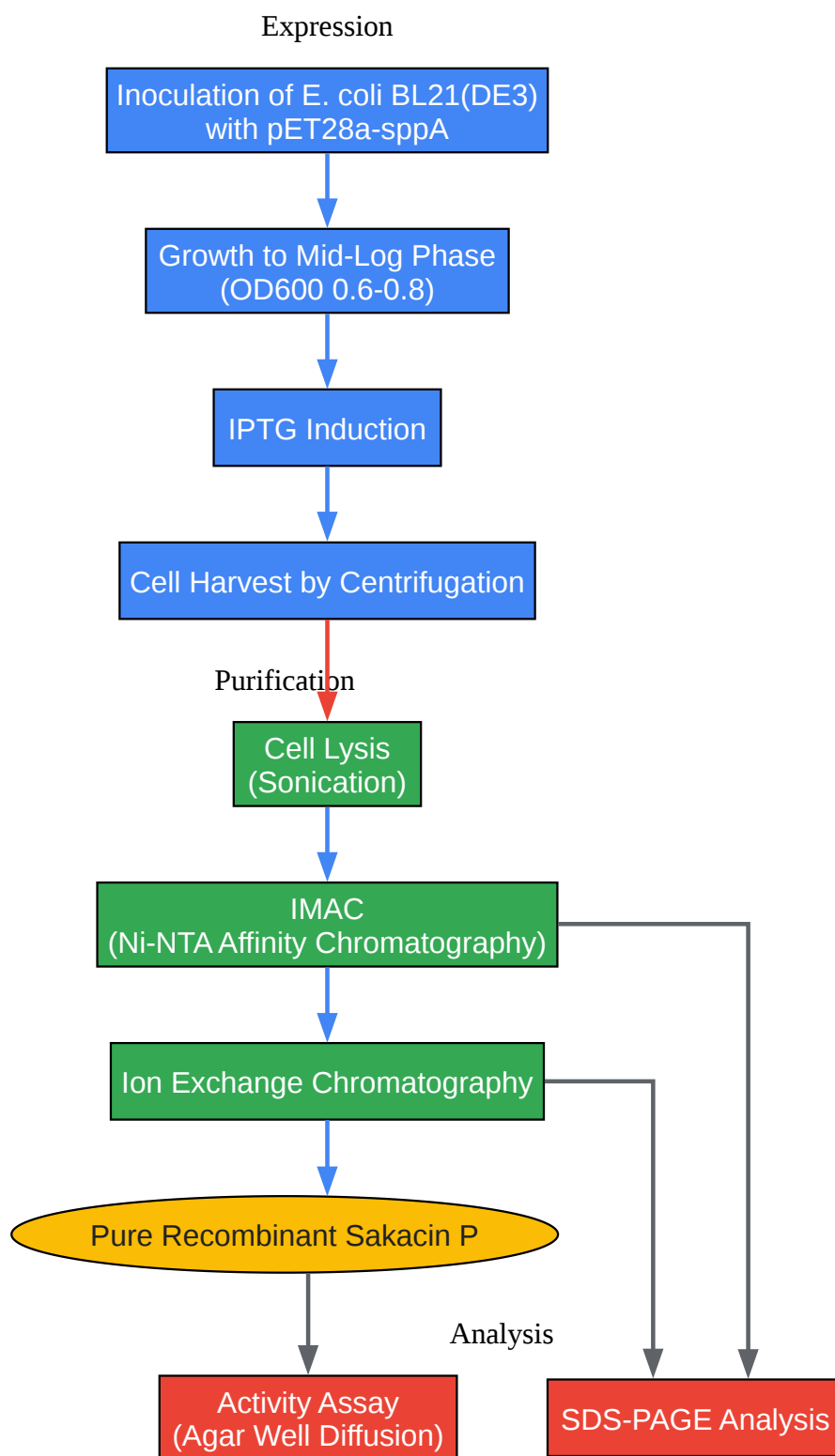
- Purified recombinant **sakacin P**
- *Listeria monocytogenes* (indicator strain)
- BHI (Brain Heart Infusion) agar and broth
- Sterile PBS

Protocol:

- Grow an overnight culture of *L. monocytogenes* in BHI broth at 37°C.
- Prepare BHI agar plates.
- Inoculate molten, cooled (45°C) BHI soft agar (0.75% agar) with the overnight culture of *L. monocytogenes* (1% v/v) and pour it as an overlay on the BHI agar plates.
- Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar.
- Prepare serial dilutions of the purified **sakacin P** in sterile PBS.
- Add a fixed volume (e.g., 50 µL) of each dilution to the wells.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition around each well.
- The activity is typically expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Sakacin P Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b235339#cloning-the-sakacin-p-gene-for-recombinant-production]

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